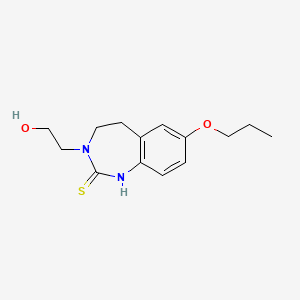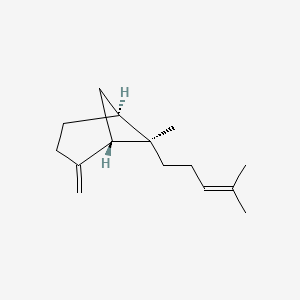
trans-beta-Bergamotene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Bergamotene is a naturally occurring sesquiterpene found in various essential oils, including those of citrus fruits like bergamot. It is known for its distinctive aroma and is widely used in the fragrance industry. The compound exists in two geometric isomers, with (E)-Bergamotene being the trans isomer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Bergamotene typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions often include the use of specific enzymes like sesquiterpene synthases, which facilitate the cyclization process.
Industrial Production Methods: Industrial production of (E)-Bergamotene is primarily achieved through the extraction from natural sources, such as the peel of bergamot oranges. The extraction process involves steam distillation, which helps in isolating the essential oil containing (E)-Bergamotene.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-Bergamotene undergoes various chemical reactions, including:
Oxidation: This reaction can convert (E)-Bergamotene into its corresponding epoxide or alcohol derivatives.
Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the (E)-Bergamotene molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-Bergamotene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study sesquiterpene biosynthesis and reaction mechanisms.
Biology: Research has shown that (E)-Bergamotene exhibits antimicrobial and anti-inflammatory properties, making it a subject of interest in biological studies.
Medicine: Its potential therapeutic effects are being explored, particularly in the treatment of infections and inflammatory conditions.
Industry: (E)-Bergamotene is extensively used in the fragrance and flavor industries due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of (E)-Bergamotene involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: (E)-Bergamotene disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
(E)-Bergamotene can be compared with other similar sesquiterpenes, such as:
(Z)-Bergamotene: The cis isomer of bergamotene, which has different physical and chemical properties.
α-Humulene: Another sesquiterpene with similar structural features but different biological activities.
β-Caryophyllene: A sesquiterpene with notable anti-inflammatory and analgesic properties.
Uniqueness of (E)-Bergamotene:
Aroma: (E)-Bergamotene has a unique and pleasant aroma, making it highly valued in the fragrance industry.
Biological Activity: Its distinct antimicrobial and anti-inflammatory properties set it apart from other sesquiterpenes.
Eigenschaften
CAS-Nummer |
15438-94-5 |
|---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(1S,5S,6R)-6-methyl-2-methylidene-6-(4-methylpent-3-enyl)bicyclo[3.1.1]heptane |
InChI |
InChI=1S/C15H24/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h6,13-14H,3,5,7-10H2,1-2,4H3/t13-,14-,15+/m0/s1 |
InChI-Schlüssel |
DGZBGCMPRYFWFF-SOUVJXGZSA-N |
Isomerische SMILES |
CC(=CCC[C@@]1([C@H]2CCC(=C)[C@@H]1C2)C)C |
Kanonische SMILES |
CC(=CCCC1(C2CCC(=C)C1C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


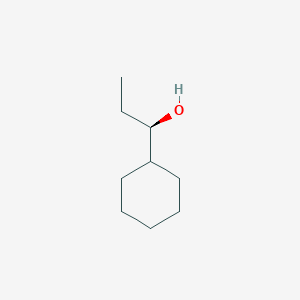


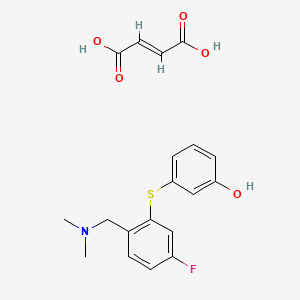

![2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-5-[[4-morpholin-4-yl-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B12784590.png)
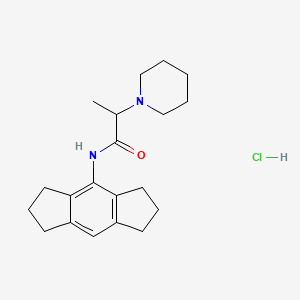
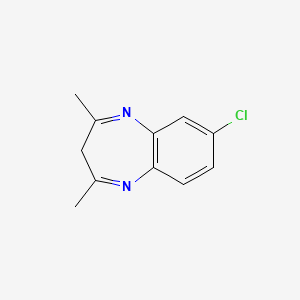
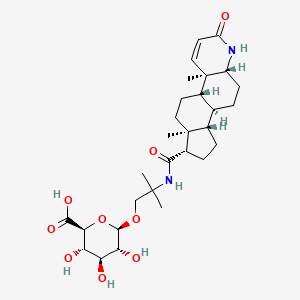
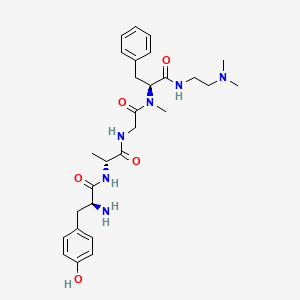
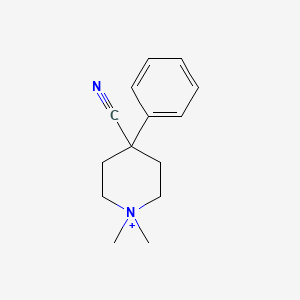
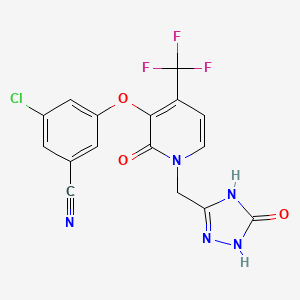
![(S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide](/img/structure/B12784619.png)
